2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one
Description
2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a thioxo group at position 2, a hydroxyethyl substituent at position 5, and a methyl group at position 6 (Figure 1). Its synthesis typically involves alkylation of an N-anionic-5-substituted pyrimidine intermediate (Method A), which yields higher efficiency compared to silylation-based approaches (Method B) .
Properties
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJVBUVXRZBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175947 | |
| Record name | 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21585-16-0 | |
| Record name | 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21585-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021585160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21585-16-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one, also known as 5-(2-hydroxyethyl)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial, anti-inflammatory, and anticancer agents.
The molecular formula of the compound is , with a molecular weight of approximately 186.23 g/mol. The structure includes a thioxo group and a hydroxyl ethyl substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O2S |
| Molecular Weight | 186.2315 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Stereochemistry | Achiral |
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . In vitro studies have shown that modifications on the pyrimidine ring can enhance antibacterial efficacy, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. In experimental models, certain derivatives have shown promising results in reducing paw edema, indicating potential use in treating inflammatory conditions . The presence of specific functional groups in the structure of this compound may contribute to its anti-inflammatory activity.
Anticancer Potential
In the realm of cancer research, pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds with structural similarities to this compound have shown significant activity against A549 (lung cancer) and Caco-2 (colorectal cancer) cells . These findings suggest that this compound could be explored further for its anticancer properties.
Case Studies
Several studies have highlighted the biological activities of pyrimidine derivatives:
- Antimicrobial Study : A study conducted on a series of pyrimidine compounds reported that derivatives with methyl and hydroxyethyl substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus. The study noted an IC50 value of approximately 0.0227 µM for one derivative, indicating potent antimicrobial action .
- Anti-inflammatory Research : In a comparative study against standard drugs like indomethacin, certain pyrimidine derivatives showed greater inhibition rates in paw edema models, with values exceeding those of established anti-inflammatory medications .
- Cytotoxicity Assessment : A cytotoxicity assay on various cancer cell lines demonstrated that some pyrimidine derivatives had lower IC50 values compared to doxorubicin, a common chemotherapeutic agent. This suggests a potential for developing new anticancer therapies based on the structure of this compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structure suggests possible activity as an antimicrobial or antiviral agent due to the presence of sulfur and nitrogen atoms that can interact with biological targets.
Case Study: Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. In vitro studies have shown that similar thioxo-pyrimidine compounds can inhibit viral replication, making 2,3-dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one a candidate for further investigation in antiviral drug development .
Analytical Chemistry
This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in various matrices.
Analytical Methodology
The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, formic acid is preferred over phosphoric acid to maintain compatibility . This method allows for the scalability necessary for preparative separations and pharmacokinetic studies.
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile + Water |
| pH Adjustment | Formic Acid (for MS) |
| Column Type | Reverse Phase (RP) HPLC |
Biochemistry
The compound's ability to form hydrogen bonds and its molecular structure suggest it may interact with enzymes or receptors in biological systems. Studies on similar compounds have shown potential as enzyme inhibitors or modulators.
Potential Enzyme Inhibition
Investigations into the inhibitory effects of thioxo-pyrimidines on specific enzymes could reveal new pathways for drug design, particularly in treating metabolic disorders or cancers where enzyme regulation is critical .
Comparison with Similar Compounds
Key Structural Features:
- Core structure: Pyrimidinone ring with a thioxo group.
- Substituents :
- 2-Hydroxyethyl at position 5 (polar, moderate steric bulk).
- Methyl group at position 6 (hydrophobic, small steric profile).
Comparison with Structural Analogs
The compound’s biological and physicochemical properties are influenced by its substituents. Below, it is compared to structurally related pyrimidinone derivatives described in recent literature.
Physicochemical Properties
- Hydrophilicity : The 2-hydroxyethyl group enhances water solubility compared to phenyl or naphthyl substituents (e.g., ).
- Steric Effects : Smaller substituents (methyl, hydroxyethyl) improve substrate compatibility with enzymes like HSV-1 TK, whereas bulkier groups (coumarin, naphthyl) hinder binding .
Preparation Methods
Reaction Components and Mechanistic Insights
For the target compound, the reaction utilizes:
- Ethyl acetoacetate : Provides the acetyl group that becomes the 6-methyl substituent after cyclization.
- Thiourea : Introduces the 2-thioxo group via its sulfur atom.
- Aldehyde component : Critical for introducing the 5-(2-hydroxyethyl) moiety. Glycolaldehyde (HOCH₂CHO) or its protected derivatives (e.g., 2-(benzyloxy)acetaldehyde) are ideal precursors.
The mechanism proceeds through acid-catalyzed formation of an N-acyliminium intermediate, followed by nucleophilic attack by the β-keto ester enolate and cyclization. Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while achieving yields >90%.
Optimized Synthetic Protocols
Microwave-Assisted Synthesis with Green Catalysts
A 2022 study demonstrated the efficacy of microwave irradiation combined with cysteine as a bio-organic catalyst in water/ethanol (3:1 v/v). Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | H₂O/EtOH (3:1) | 98 |
| Catalyst | L-Cysteine (15 mmol) | 98 |
| Irradiation Time | 3–5 minutes | 90–98 |
| Temperature | 80°C (microwave-assisted) | – |
This method avoids toxic solvents and reduces energy consumption, aligning with green chemistry principles.
Aldehyde Selection and Protection Strategies
The 5-(2-hydroxyethyl) group requires careful aldehyde handling:
- Glycolaldehyde : Direct use may lead to side reactions due to its diol structure.
- Protected aldehydes : 2-(Benzyloxy)acetaldehyde or tosyl-protected derivatives prevent unwanted polymerization. Post-synthetic deprotection (e.g., hydrogenolysis for benzyl groups) yields the free hydroxyethyl group.
Alternative Synthetic Pathways
Post-Cyclization Functionalization
For substrates incompatible with the Biginelli protocol, a two-step approach may be employed:
- Pyrimidinone core synthesis : Condense thiourea, ethyl acetoacetate, and formaldehyde to form 6-methyl-2-thioxo-1H-pyrimidin-4-one.
- Hydroxyethyl introduction : React the core with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF).
This method achieves moderate yields (60–75%) but requires stringent temperature control to avoid ring-opening side reactions.
Sulfurization Using Lawesson’s Reagent
In cases where thiourea is unavailable, the thioxo group can be introduced post-synthesis:
- Synthesize the oxo analogue (2,3-dihydro-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one) via Biginelli reaction with urea.
- Treat with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous THF at reflux.
This method yields 85–92% conversion but introduces additional purification steps.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Microwave Biginelli | 90–98 | 3–5 min | Green solvents, high efficiency | Requires specialized equipment |
| Post-cyclization | 60–75 | 6–8 hours | Flexible aldehyde selection | Lower yields, multiple steps |
| Lawesson’s reagent | 85–92 | 12 hours | Compatible with sensitive substrates | Toxic reagents, higher cost |
Structural Confirmation and Analytical Data
Post-synthesis characterization is critical for verifying the target compound’s structure:
- ¹H NMR (DMSO-d₆) : δ 11.43 (s, 1H, NH), 8.18 (s, 1H, CH=N), 4.20 (t, 2H, CH₂OH), 3.60 (q, 2H, CH₂CH₂OH), 2.43 (s, 3H, CH₃).
- IR (KBr) : 3150 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Industrial-Scale Considerations
For large-scale production, the microwave-assisted Biginelli protocol is optimal due to its rapid kinetics and minimal waste. Key adaptations include:
- Continuous-flow microwave reactors to handle bulk quantities.
- Recycling of the aqueous ethanol solvent system.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of pyrimidinone derivatives typically involves cyclocondensation or multi-step functionalization. For example:
- Thiol incorporation: Reacting thiourea derivatives with β-keto esters or α,β-unsaturated ketones under acidic conditions (e.g., HCl/ethanol) can yield the 2-thioxo core. Adjusting stoichiometry and temperature (e.g., reflux at 80–100°C) improves purity .
- Hydroxyethyl sidechain introduction: A hydroxyethyl group can be introduced via nucleophilic substitution or Michael addition. For instance, reacting 5-chloro intermediates with ethylene glycol derivatives in DMF at 60°C achieves substitution, with yields >70% after column chromatography .
- Key parameters: Solvent polarity (e.g., DMF vs. ethanol), catalyst choice (e.g., p-TsOH), and reaction time (6–24 hrs) significantly affect yield. Monitoring via TLC and optimizing workup (e.g., recrystallization in ethanol/water) enhances purity .
Basic: How do spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR: The thioxo group (C=S) deshields adjacent protons, e.g., the methyl group at C6 appears as a singlet near δ 2.1–2.3 ppm. The hydroxyethyl sidechain shows a triplet (CH2OH, δ 3.5–3.7 ppm) and a broad OH peak (δ 1.8–2.5 ppm) .
- HRMS: Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C₈H₁₁N₂O₂S: 199.0541; observed: 199.0538) .
- IR: Strong absorbance near 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validates the core structure .
Advanced: How can computational modeling predict interactions with target enzymes like dihydrofolate reductase (DHFR)?
Methodological Answer:
- Docking studies: Use software (e.g., AutoDock Vina) to model the compound into DHFR’s active site. Parameterize the hydroxyethyl group’s hydrogen-bonding potential with key residues (e.g., Asp27, Leu22) .
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with Phe31) .
- Free energy calculations: Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values from enzymatic assays to validate predictions .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization: Control variables like cell type (e.g., HCT-116 vs. HeLa), compound solubility (use DMSO ≤0.1%), and incubation time (24–72 hrs). For example, anti-proliferative IC50 values vary by >10-fold across cell lines .
- Metabolite interference: Use LC-MS to identify degradation products (e.g., oxidation of the hydroxyethyl group) that may skew activity .
- Statistical reconciliation: Apply ANOVA to compare datasets. If p < 0.05, investigate methodological differences (e.g., serum concentration in cell media) .
Advanced: How does the hydroxyethyl group influence solubility and pharmacokinetics?
Methodological Answer:
- LogP analysis: The hydroxyethyl group reduces logP by ~0.5 units compared to methyl analogs, improving aqueous solubility (e.g., 25 µM vs. 8 µM in PBS) .
- Permeability assays: Use Caco-2 monolayers to measure apparent permeability (Papp). Hydroxyethyl derivatives show Papp >1 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
- Metabolic stability: Incubate with liver microsomes (human/rat). The hydroxyethyl group slows CYP3A4-mediated oxidation, increasing half-life (t½ >60 mins) .
Advanced: What crystallographic challenges arise in determining this compound’s structure?
Methodological Answer:
- Crystal growth: Use slow evaporation in polar solvents (e.g., methanol/water). The hydroxyethyl group promotes polymorphism; screen >20 conditions to isolate stable forms .
- Data collection: Optimize resolution (<1.0 Å) with synchrotron radiation. Address disorder in the hydroxyethyl sidechain via iterative refinement (e.g., SHELXL) .
- Hydrogen bonding: Map O—H···S and N—H···O interactions to confirm tautomeric forms (e.g., thione vs. thiol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
